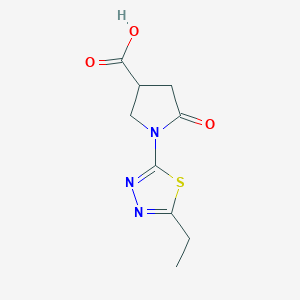
1-(5-乙基-1,3,4-噻二唑-2-基)-5-氧代吡咯烷-3-羧酸
描述
The compound “1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid” is also known as "[ (5-ethyl-1,3,4-thiadiazol-2-yl)amino] (oxo)acetic acid" . It has a molecular weight of 201.21 . The IUPAC name is “[ (5-ethyl-1,3,4-thiadiazol-2-yl)amino] (oxo)acetic acid” and the Inchi Code is "1S/C6H7N3O3S/c1-2-3-8-9-6 (13-3)7-4 (10)5 (11)12/h2H2,1H3, (H,11,12) (H,7,9,10)" .
Molecular Structure Analysis
The molecular structure of this compound is determined by its IUPAC name and Inchi Code. The presence of the =N-C-S- moiety and strong aromaticity of the ring are responsible for providing low toxicity and great in vivo stability .Physical And Chemical Properties Analysis
This compound has a molecular weight of 201.21 . It is a solid at room temperature .科学研究应用
- Application Summary : 1,3,4-thiadiazole derivatives have been investigated as potential anticancer agents. They are of interest because they are bioisosteres of pyrimidine, which is the skeleton of three nucleic bases. This allows them to disrupt processes related to DNA replication, inhibiting the replication of both bacterial and cancer cells .
- Methods of Application/Experimental Procedures : The specific methods of application or experimental procedures would depend on the specific derivative being studied and the type of cancer being targeted. Typically, these compounds would be synthesized in a lab and then tested in vitro (in a lab dish) and in vivo (in a living organism) to assess their efficacy and safety .
- Results/Outcomes : The results of these studies vary depending on the specific 1,3,4-thiadiazole derivative being tested. Some have shown promising results in preliminary studies, but more research is needed to fully understand their potential as anticancer agents .
- Application Summary : 1,3,4-thiadiazole derivatives have been investigated as potential antibacterial agents. They are of interest because they are bioisosteres of pyrimidine, which is the skeleton of three nucleic bases. This allows them to disrupt processes related to DNA replication, inhibiting the replication of bacterial cells .
- Methods of Application/Experimental Procedures : The specific methods of application or experimental procedures would depend on the specific derivative being studied and the type of bacteria being targeted. Typically, these compounds would be synthesized in a lab and then tested in vitro (in a lab dish) to assess their efficacy and safety .
- Results/Outcomes : The results of these studies vary depending on the specific 1,3,4-thiadiazole derivative being tested. Some have shown promising results in preliminary studies, but more research is needed to fully understand their potential as antibacterial agents .
- Application Summary : 1,3,4-thiadiazole derivatives have been investigated as potential antiepileptic agents. They are of interest because they are bioisosteres of pyrimidine, which is the skeleton of three nucleic bases. This allows them to disrupt processes related to DNA replication, inhibiting the replication of neuronal cells .
- Methods of Application/Experimental Procedures : The specific methods of application or experimental procedures would depend on the specific derivative being studied and the type of epilepsy being targeted. Typically, these compounds would be synthesized in a lab and then tested in vitro (in a lab dish) and in vivo (in a living organism) to assess their efficacy and safety .
- Results/Outcomes : The results of these studies vary depending on the specific 1,3,4-thiadiazole derivative being tested. Some have shown promising results in preliminary studies, but more research is needed to fully understand their potential as antiepileptic agents .
未来方向
The 1,3,4-thiadiazole scaffold, to which this compound belongs, exhibits a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . Therefore, future research could focus on exploring these properties further and developing new drugs based on this scaffold .
属性
IUPAC Name |
1-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3S/c1-2-6-10-11-9(16-6)12-4-5(8(14)15)3-7(12)13/h5H,2-4H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQEWOFPMOAGPHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)N2CC(CC2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



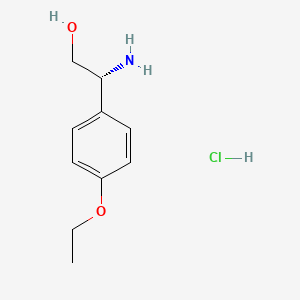
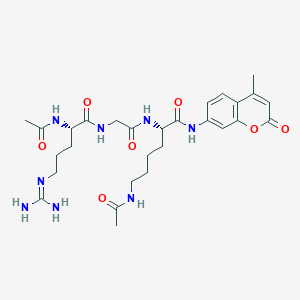
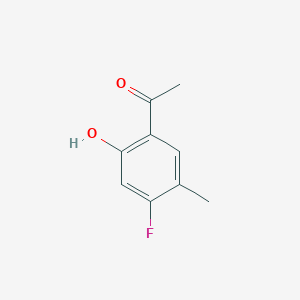
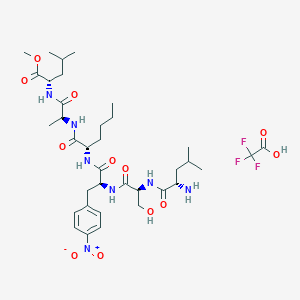
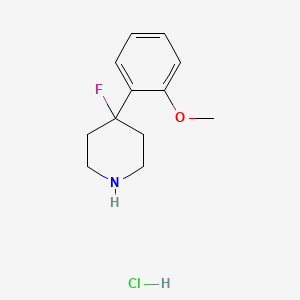
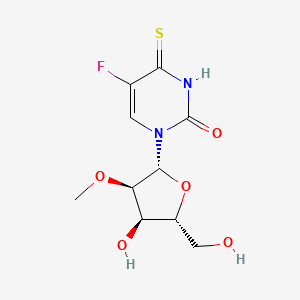
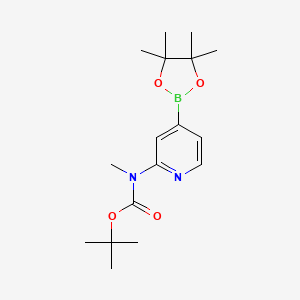
![tert-Butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride](/img/structure/B1450575.png)
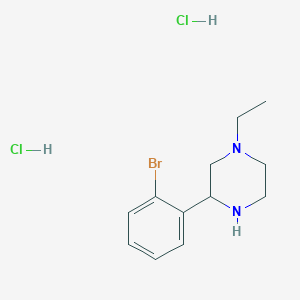
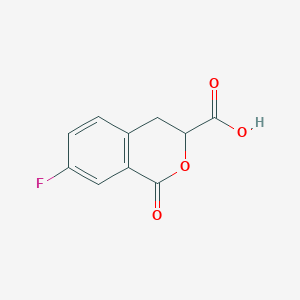
![6-Bromo-3,5-dimethylimidazo[1,2-a]pyridine](/img/structure/B1450581.png)
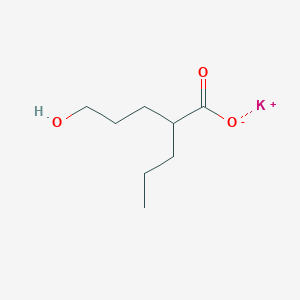
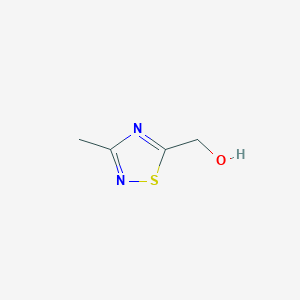
![3-Fluoro-3-[2-(trifluoromethoxy)phenyl]pyrrolidine hydrochloride](/img/structure/B1450584.png)